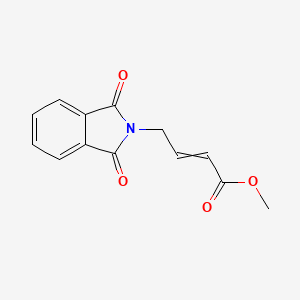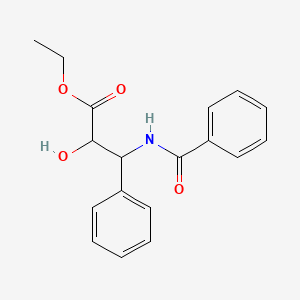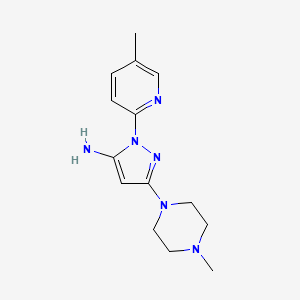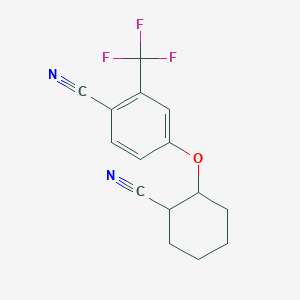
trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile: is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrofuran ring, which is further substituted with a carbonitrile group. It is commonly used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a reaction with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different reduced products, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles like hydroxide ions, amines, and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives, such as phenols, anilines, or alkylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets, such as enzymes and receptors. It may also be used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: this compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates .
Mecanismo De Acción
The mechanism of action of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
trans-5-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a bromine atom instead of chlorine.
trans-5-(4-Methylphenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a methyl group instead of chlorine.
trans-5-(4-Fluorophenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties, such as increased reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2 |
Clave InChI |
XMCNMSLIDFXOLH-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1C2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)



![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)
![(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid](/img/structure/B14798234.png)
![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(4-Methoxy-2-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14798258.png)
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)

